REACTION_SMILES
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[CH2:1]1[N:2]2[CH2:3][N:4]3[CH2:5][N:6]([CH2:7]2)[CH2:8][N:9]1[CH2:10]3.[OH:28][C:29]([C:30]([F:31])([F:32])[F:33])=[O:34].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27].[n:11]1[n:12](-[c:16]2[cH:17][cH:18][c:19]([OH:22])[cH:20][cH:21]2)[n:13][n:14][cH:15]1>>[n:11]1[n:12](-[c:16]2[cH:17][cH:18][c:19]([OH:22])[c:20]([CH:29]=[O:28])[cH:21]2)[n:13][n:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(-n2ncnn2)cc1
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Name
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Type
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product
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Smiles
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O=Cc1cc(-n2ncnn2)ccc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |